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molecular formula C22H14O3 B1659416 1-Naphthoic anhydride CAS No. 64985-86-0

1-Naphthoic anhydride

Cat. No. B1659416
M. Wt: 326.3 g/mol
InChI Key: BYVCTYDTPSKPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04212813

Procedure details

8 g of acenaphthene, 0.45 g of cobalt acetate tetrahydrate, 0.045 g of manganese acetate tetrahydrate, 0.045 g of NaBr, 0.17 ml of triethanolamine, 30 ml of acetic acid, and 50 ml of chlorobenzene were charged in the same manner as in Example 1. The air in the system was substituted with oxygen gas and the system was heated to 65° C., the reaction setting in. Acetic anhydride was dropped while gradually heating the reaction system for reaction. The reaction was continued for 42 hours during which the reaction temperature was increased up to 90° C. The total amount of absorbed oxygen reached 3170 ml and acetic anhydride was added in an amount of 7 ml. After completion of the reaction, the reaction mixture was cooled to allow crystals to precipitate and the crystals were separated by filtration, washed with water and dried to obtain 8.1 g of yellowish white naphthalic anhydride (yield 79%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=C3C1.[Na+].[Br-].N([CH2:22][CH2:23]O)(CCO)CCO.O=O.[C:27]([O:30][C:31](=[O:33])[CH3:32])(=[O:29])[CH3:28]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.ClC1C=CC=CC=1.C(O)(=O)C>[C:28]1([C:27]([O:30][C:31]([C:32]2[C:8]3[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:6]=[CH:5][CH:4]=2)=[O:33])=[O:29])[C:22]2[C:23](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:9][CH:8]=1 |f:1.2,6.7.8.9.10.11.12,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Name
Quantity
0.045 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0.17 mL
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
0.45 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0.045 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while gradually heating the reaction system
CUSTOM
Type
CUSTOM
Details
for reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was increased up to 90° C
ADDITION
Type
ADDITION
Details
was added in an amount of 7 ml
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
the crystals were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)OC(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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